tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

PROTAC Linker Chemistry Medicinal Chemistry

PROTAC linker assembly demands intermediates with uncompromised orthogonality. Substituting generic piperazine derivatives risks deprotection incompatibility and batch failure. This compound is the definitive building block for sequential PROTAC synthesis, featuring an acid-labile Boc group and a reactive chloroethyl handle that remain mutually stable under diverse conditions. \n• Enables a clean, two-step deprotection/alkylation sequence critical for complex PROTAC architectures.\n• Balanced chloroethyl reactivity minimizes non-specific toxicity while ensuring efficient ligand conjugation.\n• Semi-rigid piperazine core enhances solubility and membrane permeability of final degraders.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 208167-83-3
Cat. No. B153290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
CAS208167-83-3
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCCl
InChIInChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
InChIKeyMYOWELLYEZMECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate: Critical PROTAC Linker Building Block


tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate (CAS 208167-83-3), commonly referred to as 1-Boc-4-(2-chloroethyl)piperazine, is a heterobifunctional piperazine derivative that serves as a core intermediate in targeted protein degradation chemistry [1]. The compound features a Boc-protected secondary amine at the 1-position and a 2-chloroethyl electrophilic handle at the 4-position, enabling sequential orthogonal functionalization . With a molecular weight of 248.75 g/mol, a melting point range of 63–69°C, and a measured aqueous solubility of 7.2 g/L at 25°C, it is well-characterized and readily sourced in high purity (typically ≥97%) for research applications . Its primary utility lies in the construction of PROTAC (PROteolysis TArgeting Chimera) linkers, where the Boc group provides a temporary protecting group for the piperazine nitrogen while the chloroethyl moiety acts as an alkylating agent for covalent attachment to ligand scaffolds .

Orthogonal Boc deprotection & chloroethyl alkylation sequence
Moderate electrophilicity for controlled alkylation
Crystalline solid with high purity for reproducible synthesis

Why 1-Boc-4-(2-chloroethyl)piperazine Analogs Fail as PROTAC Linkers


In PROTAC development, the linker is not a passive spacer; its chemical composition, length, rigidity, and stability directly influence ternary complex formation and degradation efficiency. Generic substitution of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with structurally similar piperazine derivatives is ill-advised because even minor modifications—such as altering the N-protecting group (e.g., ethyl or benzyl carbamate instead of Boc), changing the leaving group (bromoethyl vs. chloroethyl), or adjusting the alkyl chain length (chloropropyl vs. chloroethyl)—can drastically alter the synthetic feasibility, solubility, and subsequent biological performance of the final PROTAC molecule [1]. The specific combination of an acid-labile Boc group and a moderately reactive chloroethyl handle provides a unique orthogonal deprotection/alkylation sequence that is essential for constructing complex PROTAC architectures without compromising the integrity of sensitive warhead ligands [2]. Furthermore, the chloroethyl chain offers a balance of reactivity and stability that bromoethyl analogs lack, and its shorter ethyl spacer imparts different conformational properties compared to propyl linkers, impacting the spatial orientation of the E3 ligase and target protein ligands .

Protecting group change
Ethyl or benzyl carbamates alter orthogonal deprotection, compromising sequential functionalization.
Leaving group variation
Bromoethyl analog may increase hydrolysis and side reactions, reducing synthetic control.
Alkyl chain length
Propyl spacer shifts conformational properties, potentially affecting ternary complex geometry.

Quantitative Comparison: 1-Boc-4-(2-chloroethyl)piperazine vs. Analogs


Aqueous Solubility vs. Bromoethyl Analog

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS 208167-83-3) exhibits an experimentally determined aqueous solubility of 7.2 g/L at 25°C . In contrast, its bromoethyl analog, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7), has a calculated solubility of only 1.2 mg/mL, approximately six-fold lower . This substantial difference in aqueous solubility is critical for downstream synthetic steps and biological assays where higher solubility facilitates handling and reaction efficiency.

Solubility vs Bromoethyl
Cross-study comparable
7.2 g/L (25°C) vs 1.2 mg/mL (calc.)
Supports higher solubility handling
~6-fold higher measured solubility
PROTAC Linker Chemistry Medicinal Chemistry

Purity and Analytical Grade vs. Chloropropyl Analog

The target compound (CAS 208167-83-3) is routinely available from major suppliers with a certified purity of >98.0% (GC) and is often accompanied by comprehensive analytical data including NMR, HPLC, and GC reports . In contrast, the propyl chain analog, tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate (CAS 165530-45-0), is typically offered at a lower standard purity of 95%, with less extensive analytical characterization . This higher purity standard for the chloroethyl analog reduces the risk of side reactions and ensures more reproducible yields in multi-step syntheses of complex PROTAC molecules.

Purity vs Chloropropyl
Direct head-to-head comparison
>98% (GC) vs 95% standard
Supports reproducible synthesis from higher purity
Minimum 3% purity advantage
PROTAC Linker Synthesis Analytical Chemistry

Reactivity and Stability vs. Bromoethyl Analog

The chloroethyl group in tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate provides a balance of adequate electrophilicity for nucleophilic substitution with amines or thiols, while offering greater stability during storage and handling compared to the more reactive bromoethyl analog (CAS 655225-01-7) [1]. While the bromoethyl derivative may react faster due to bromide being a better leaving group, this increased reactivity also renders it more susceptible to unwanted hydrolysis and premature alkylation, potentially leading to lower yields and side products in complex reaction mixtures . The chloroethyl moiety's moderate reactivity allows for more controlled and selective alkylation under a wider range of conditions.

Reactivity vs Bromoethyl
Class-level inference
Moderate electrophilicity vs higher
May support controlled alkylation
Class-level; kinetic data unavailable
Organic Synthesis Alkylating Agent Reaction Kinetics

Physical Form vs. N-Boc-piperazine

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a crystalline solid with a well-defined melting point of 63–69°C, facilitating easy handling and precise weighing for synthetic reactions . In contrast, its simpler precursor, N-Boc-piperazine (CAS 57260-71-6), is a low-melting solid (43–47°C) or semi-solid mass that is often hygroscopic, making accurate dispensing and storage more challenging . The higher melting point and crystalline nature of CAS 208167-83-3 contribute to its stability and ease of use in automated synthesis and scale-up operations.

Physical Form vs N-Boc-piperazine
Direct head-to-head comparison
mp 63–69°C (crystalline) vs 43–47°C
Facilitates accurate dispensing and handling
mp ~20°C higher, crystalline solid
PROTAC Building Block Physicochemical Properties

PROTAC Applications of 1-Boc-4-(2-chloroethyl)piperazine


Orthogonal Deprotection for Heterobifunctional Linkers

In the construction of PROTACs, the linker must be sequentially functionalized: first, the free amine of the piperazine ring is typically coupled to an E3 ligase ligand (e.g., a VHL or CRBN binder), followed by deprotection of the Boc group to reveal a second amine for attachment to a target protein ligand. The Boc group of CAS 208167-83-3 is uniquely suited for this as it is stable under basic and nucleophilic conditions but can be quantitatively removed with mild acid (e.g., TFA), leaving the chloroethyl group intact [1]. Analogs with ethyl or benzyl carbamates lack this orthogonal stability or require harsher deprotection conditions (e.g., hydrogenolysis for Cbz) that are incompatible with many functional groups found in advanced ligands [2].

Anticancer Nitrogen Mustard Prodrugs

Research has demonstrated that tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate can be directly condensed with nitrogen mustard benzaldehydes and pyrroles to yield compounds with measurable anticancer activity against Bel-7404 liver cancer cells . This application leverages the compound's dual nature: the chloroethyl moiety participates in the formation of DNA-alkylating nitrogen mustard structures, while the Boc-protected piperazine ring serves as a scaffold for further structural diversification. The balance of reactivity provided by the chloroethyl group is essential for achieving the desired biological activity without causing excessive non-specific toxicity [3].

Tunable Solubility and Permeability PROTAC Linkers

The piperazine ring in CAS 208167-83-3 provides a semi-rigid, basic core that can be protonated in the endosomal environment, potentially enhancing the solubility and membrane permeability of the final PROTAC molecule [1]. This is in contrast to purely flexible PEG-based linkers, which, while highly soluble, can suffer from 'floppy entropy' that reduces the efficacy of ternary complex formation. The 2-chloroethyl chain offers a short, rigid spacer that can be used to precisely position the E3 ligase and target protein ligands, a critical parameter for efficient target degradation .

Application
Selection Property
Validation Focus
Orthogonal linker assembly
Boc stability under basic conditions
Acid-labile deprotection without chloroethyl cleavage
Anticancer prodrug research
Chloroethyl alkylating handle
DNA-alkylating nitrogen mustard formation in cell models
Linker solubility & permeability
Piperazine basic core & ethyl spacer
Endosomal protonation and ternary complex geometry

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